molecular formula C14H14O2 B186963 1,1-Diphenylethane-1,2-diol CAS No. 4217-62-3

1,1-Diphenylethane-1,2-diol

Cat. No.: B186963
CAS No.: 4217-62-3
M. Wt: 214.26 g/mol
InChI Key: UBYFOQCYKRXTMK-UHFFFAOYSA-N
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Description

1,1-Diphenylethane-1,2-diol is an organic compound with the molecular formula C14H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenylethane-1,2-diol can be synthesized through the reduction of benzoin. The reduction is typically carried out using sodium borohydride (NaBH4) as the reducing agent. The reaction proceeds as follows:

  • Dissolve benzoin in ethanol.
  • Add sodium borohydride to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Quench the reaction with water and acidify with hydrochloric acid.
  • Extract the product with an organic solvent and purify by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. For instance, microwave-assisted dehydration of 1-phenylethan-1,2-diol in the presence of Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) can be employed .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzil (1,2-diphenylethane-1,2-dione) using oxidizing agents such as nitric acid (HNO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to form 1,2-diphenylethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Dehydration: Under acidic conditions, this compound can undergo dehydration to form diphenylethylene.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Dehydration: Sulfuric acid (H2SO4), hydrochloric acid (HCl).

Major Products

    Oxidation: Benzil.

    Reduction: 1,2-Diphenylethane.

    Dehydration: Diphenylethylene.

Scientific Research Applications

1,1-Diphenylethane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various organic compounds. Its diol functionality makes it a valuable intermediate in the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving diols. It serves as a substrate for enzymes such as diol dehydratase.

    Medicine: Research on this compound includes its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: It is employed in the production of fragrances and as an intermediate in the synthesis of other fine chemicals

Mechanism of Action

The mechanism of action of 1,1-diphenylethane-1,2-diol in chemical reactions involves the interaction of its hydroxyl groups with various reagents. For example, in reduction reactions, the hydroxyl groups are converted to hydrogen atoms, resulting in the formation of a single bond between the carbon atoms. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, forming a diketone structure .

Comparison with Similar Compounds

1,1-Diphenylethane-1,2-diol can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

1,1-diphenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYFOQCYKRXTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339331
Record name 1,1-Diphenylethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4217-62-3
Record name 1,1-Diphenylethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions that 1,1-Diphenylethane-1,2-diol is formed during the photolysis of benzophenone in neutral methanol. What is the significance of this finding?

A1: The formation of this compound during benzophenone photolysis in neutral methanol, as opposed to the formation of methyl benzoate in acidified methanol, highlights the significant influence of reaction conditions on product formation. [] This emphasizes the importance of carefully controlling reaction parameters in photochemical reactions to steer the reaction towards desired products. This finding is relevant for researchers exploring photochemical synthesis and studying the reactivity of benzophenone derivatives.

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